molecular formula C11H16N2O2 B1373483 4-[Butyl(methyl)amino]pyridine-2-carboxylic acid CAS No. 1094219-12-1

4-[Butyl(methyl)amino]pyridine-2-carboxylic acid

Cat. No. B1373483
CAS RN: 1094219-12-1
M. Wt: 208.26 g/mol
InChI Key: PDYWQLNFHUEBRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[Butyl(methyl)amino]pyridine-2-carboxylic acid” is a compound that contains a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported, but there is still a need for a single robust method allowing the selective introduction of multiple functional groups . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Chemical Reactions Analysis

The chemical reactions of pyridine derivatives are complex and diverse. For example, in transition-metal-catalysed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions .

Scientific Research Applications

Pharmaceutical Intermediates

This compound can be used as an intermediate in the synthesis of various pharmaceuticals. For example, related pyridine derivatives have been used in the synthesis of compounds with potential inhibitory effects on enzymes like NOS2 (iNOS), which are important in the study of inflammatory diseases .

Antileukemia Agents

Derivatives of pyridine carboxylic acids have been utilized in the preparation of compounds with activity against leukemia, particularly neoplastic stem cell leukemia. These compounds are valuable in cancer research and treatment development .

Catalysis

Pyridine carboxylic acids have been reported to act as catalysts in various chemical reactions. They can facilitate rapid multi-component syntheses, which are crucial in creating complex molecules for further study or application .

Chemical Structure Analysis

The structural properties of pyridine carboxylic acids allow for detailed chemical analysis using tools like NIST’s Chemistry WebBook. This can aid in understanding the reactivity and stability of related compounds .

Resonance Stabilization Studies

The benzene ring present in related compounds allows for resonance stabilization, which is a key concept in organic chemistry. Studying this effect can lead to insights into reaction mechanisms and the development of new synthetic methods .

Fluorinated Derivatives

Pyridine carboxylic acids can be modified to include fluorinated groups, which are of interest in materials science and medicinal chemistry due to their unique properties .

properties

IUPAC Name

4-[butyl(methyl)amino]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-4-7-13(2)9-5-6-12-10(8-9)11(14)15/h5-6,8H,3-4,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYWQLNFHUEBRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=CC(=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.